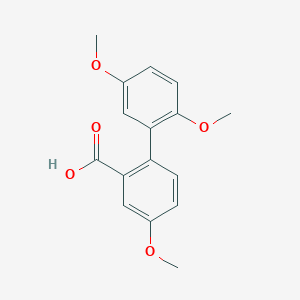
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95% (2-DPMBA) is a widely used organic compound in the scientific research field. It is a synthetic molecule that has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. Its unique properties make it an attractive candidate for use in various laboratory experiments.
Applications De Recherche Scientifique
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95% has a wide range of scientific research applications. It has been used as a substrate in enzyme kinetics experiments to study the activity of various enzymes. It has also been used as a reagent in the synthesis of various organic compounds. Additionally, it has been used in the synthesis of various pharmaceuticals and other bioactive compounds.
Mécanisme D'action
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95% is an organic compound that acts as a substrate for various enzymes. The enzyme binds to the 2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95% molecule and catalyzes the reaction of the substrate, resulting in the formation of a product. The product is then released from the enzyme and the enzyme can then bind to another substrate.
Biochemical and Physiological Effects
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to inhibit the activity of certain proteins, such as the nuclear factor-kappa B (NF-kB). Furthermore, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. Additionally, it is stable in aqueous solutions, making it easy to work with. However, there are some limitations to its use in laboratory experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, it is not very soluble in water, which can limit its use in certain biochemical and physiological experiments.
Orientations Futures
There are several potential future directions for 2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95%. It could be used in the synthesis of novel pharmaceuticals and other bioactive compounds. Additionally, it could be used in the development of novel enzyme inhibitors and other drugs. Additionally, it could be used in the development of novel enzyme catalysts and other biocatalysts. Finally, it could be used in the development of novel diagnostic and therapeutic agents.
Méthodes De Synthèse
2-(3,4-Difluorophenyl)-5-methoxybenzoic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 3,4-difluorobenzaldehyde with 5-methoxybenzyl bromide in the presence of a base catalyst. This reaction produces 2-(3,4-difluorophenyl)-5-methoxybenzyl bromide. The second step involves the reaction of 2-(3,4-difluorophenyl)-5-methoxybenzyl bromide with sodium hydroxide in the presence of an acid catalyst. This reaction produces 2-(3,4-difluorophenyl)-5-methoxybenzoic acid, 95%.
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O3/c1-19-9-3-4-10(11(7-9)14(17)18)8-2-5-12(15)13(16)6-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPVGWXDQIPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681241 |
Source


|
| Record name | 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1184060-94-3 |
Source


|
| Record name | 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














